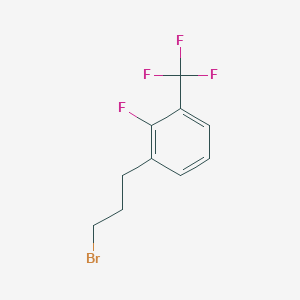![molecular formula C7H13ClF3N B13590383 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)
1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride, mixture of diastereomers, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoroethyl group and a cyclobutyl ring in its structure makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride typically involves the reaction of cyclobutyl derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group into the cyclobutyl ring. The resulting intermediate is then reacted with methanamine to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride: Similar structure but lacks the methanamine group.
2,2,2-trifluoroethyl trifluoromethanesulfonate: Contains the trifluoroethyl group but differs in the rest of the structure.
Uniqueness
1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride is unique due to the combination of the trifluoroethyl group and the cyclobutyl ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application .
Eigenschaften
Molekularformel |
C7H13ClF3N |
|---|---|
Molekulargewicht |
203.63 g/mol |
IUPAC-Name |
[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)3-5-1-6(2-5)4-11;/h5-6H,1-4,11H2;1H |
InChI-Schlüssel |
OVFTWIQLAYRBLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1CN)CC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


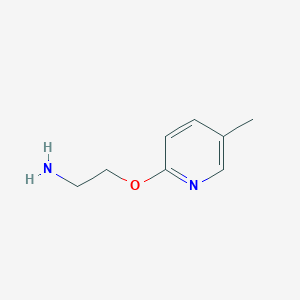
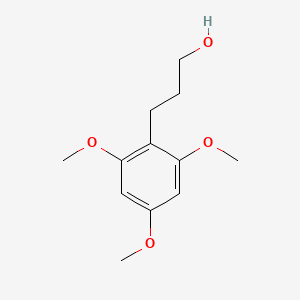
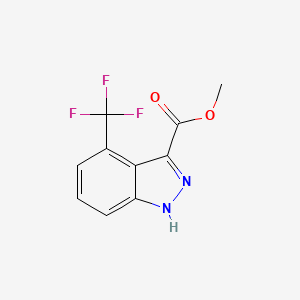
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
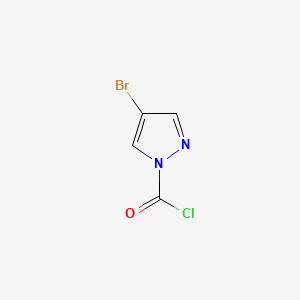
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
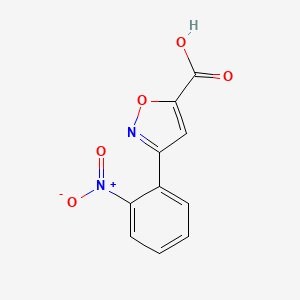
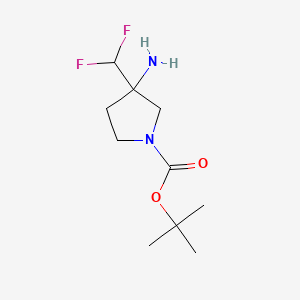

![methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate](/img/structure/B13590357.png)
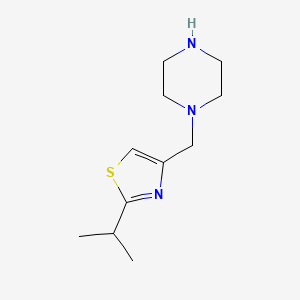
![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)

